

Solubility Profile of 4-Bromo-3-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methylaniline

Cat. No.: B1294692

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **4-Bromo-3-methylaniline** (CAS No: 6933-10-4), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.^[1] Given the limited availability of specific quantitative solubility data in published literature, this document combines a qualitative solubility assessment based on the compound's chemical structure and the known behavior of similar molecules with detailed, standardized experimental protocols for researchers to determine precise quantitative solubility.

Physicochemical Properties

4-Bromo-3-methylaniline is a solid at room temperature with the following properties:

Property	Value	Reference
Molecular Formula	C ₇ H ₈ BrN	[1][2]
Molecular Weight	186.05 g/mol	
Melting Point	80-82 °C	
Boiling Point	240 °C	
Appearance	Off-white to beige to light brown powder	

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of **4-Bromo-3-methylaniline** can be predicted. The molecule possesses a nonpolar aromatic ring and a bromine atom, which contribute to its solubility in nonpolar and moderately polar organic solvents. The presence of a polar amino group allows for some interaction with polar solvents. Higher amines are noted to be generally soluble in organic solvents such as alcohols, ether, and benzene, while their solubility in water decreases with an increase in molecular mass due to the larger hydrophobic alkyl/aryl part.^[3] The compound is described as sparingly soluble in water.^[1]

A qualitative prediction of the solubility of **4-Bromo-3-methylaniline** in a range of common laboratory solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental determination.

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Sparingly Soluble/Insoluble	The large, nonpolar aromatic structure is expected to dominate over the polar amino group, leading to poor solubility.[3][4]
Methanol, Ethanol	Polar Protic	Moderately Soluble	The amino group can form hydrogen bonds with the alcohol, but the hydrophobic portion of the molecule may limit high solubility.[3][4]
Acetone, Ethyl Acetate	Polar Aprotic	Soluble	These solvents can engage in dipole-dipole interactions with the polar C-N and C-Br bonds.[4]
Diethyl Ether	Nonpolar	Soluble	The nonpolar character of both the solute and the solvent should lead to good solubility.[3][5]
Hexane, Toluene	Nonpolar	Soluble	The nonpolar aromatic ring will interact favorably with nonpolar solvents through London dispersion forces.[4]
Aqueous HCl (5%)	Aqueous Acid	Soluble	The basic amino group will be protonated to form a hydrochloride salt,

which is ionic and therefore water-soluble.[5]

Aqueous NaOH (5%)

Aqueous Base

Insoluble

The amino group is not expected to react with a basic solution.

Aqueous NaHCO₃
(5%)

Aqueous Base

Insoluble

The amino group is not expected to react with a weak base.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute dissolved in a specific volume of solvent to determine the solubility.[6][7][8][9]

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **4-Bromo-3-methylaniline** to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended for temperature control.
- Phase Separation:
 - Allow the undissolved solid to settle.

- Carefully separate the saturated solution from the excess solid. This can be achieved by either:
 - Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to draw the supernatant. Take care to avoid evaporation of the solvent.
 - Centrifugation: Centrifuge the sample to pellet the excess solid and then carefully decant the supernatant.
- Quantification:
 - Accurately transfer a known volume of the clear saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
 - Once the solvent is fully evaporated, re-weigh the container with the dried solute.
- Calculation:
 - The solubility can be calculated using the following formula:
 - $\text{Solubility (g/L)} = (\text{Mass of dried solute (g)}) / (\text{Volume of saturated solution taken (L)})$

UV-Visible Spectroscopic Method for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb UV-Visible light. It relies on the relationship between absorbance and concentration (Beer-Lambert Law).^{[10][11][12]}

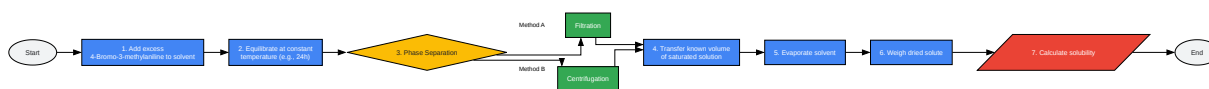
Methodology:

- Preparation of a Calibration Curve:
 - Prepare a series of standard solutions of **4-Bromo-3-methylaniline** in the chosen solvent with known concentrations.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).
- Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear, and the equation of the line ($y = mx + c$) should be determined.
- Preparation of a Saturated Solution:
 - Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
- Phase Separation:
 - Separate the saturated solution from the excess solid as described in the gravimetric method (Section 3.1, step 2).
- Measurement and Calculation:
 - Take an aliquot of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .
 - Use the equation of the calibration curve to calculate the concentration of the diluted solution.
 - Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.



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Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for **4-Bromo-3-methylaniline** is not readily available in the public domain, its solubility profile can be reliably predicted based on its chemical structure. For applications requiring precise solubility values, this guide provides detailed and robust experimental protocols for its determination. The choice of method will depend on the available equipment and the properties of the solvent. Accurate knowledge of the solubility of **4-Bromo-3-methylaniline** is crucial for its effective use in synthetic chemistry and pharmaceutical development, enabling proper solvent selection for reactions, purifications, and formulation studies.

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